molecular formula C24H23N3O4 B11101281 N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)

N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)

Cat. No.: B11101281
M. Wt: 417.5 g/mol
InChI Key: PBDXOZFLVPAELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group linked to a diphenylmethylidene moiety, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-(diphenylmethylidene)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Mechanism of Action

The mechanism of action of N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide stands out due to its unique combination of a hydrazinyl group and a diphenylmethylidene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(2-benzhydrylidenehydrazinyl)-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H23N3O4/c1-30-20-14-13-19(15-21(20)31-2)24(29)25-16-22(28)26-27-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

PBDXOZFLVPAELX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.